molecular formula C19H18N2O3 B6498380 N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953254-19-8

N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No. B6498380
CAS RN: 953254-19-8
M. Wt: 322.4 g/mol
InChI Key: BJRPXELMTNUGBA-UHFFFAOYSA-N
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Description

N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide, also known as BMOA, is an organic compound that has been studied for its potential therapeutic applications. BMOA is a derivative of the oxazole ring and is synthesized from the reaction of benzyl acetamide and 4-methoxyphenyl-1,2-oxazole. It has been studied for its ability to inhibit the activity of certain enzymes, which can lead to a variety of therapeutic applications.

Scientific Research Applications

N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. Inhibition of this enzyme can lead to the inhibition of cell growth and proliferation, and thus may be useful in the treatment of certain types of cancer. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Mechanism of Action

Target of Action

It is known that this compound is an important precursor to prepare formoterol , a widely used pharmaceutical active compound . Formoterol is a long-acting β2 agonist (LABA) that acts on β2-adrenergic receptors, leading to smooth muscle relaxation in the bronchial airways.

Mode of Action

The presence of a methoxy group on the phenyl ring can render the ring more electron-rich and strongly affect the π cloud of the ring . This could potentially influence the compound’s interaction with its targets.

Advantages and Limitations for Lab Experiments

The synthesis of N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is relatively simple and the yields of the reaction are usually high. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is not commercially available and must be synthesized in the laboratory. Additionally, the compound is not soluble in water and must be dissolved in a suitable solvent before use.

Future Directions

There are a number of possible future directions for the study of N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide. Further research is needed to determine the efficacy of this compound in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various conditions. Finally, further research is needed to identify any potential side effects or toxicity associated with the use of this compound.

Synthesis Methods

N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is synthesized from the reaction of benzyl acetamide and 4-methoxyphenyl-1,2-oxazole. This synthesis is carried out in a solvent such as toluene, and the reaction is catalyzed by a base such as sodium hydroxide. The reaction is carried out at room temperature and the product is isolated and purified by column chromatography. The yield of the reaction is usually high, with yields of up to 95% reported.

properties

IUPAC Name

N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-17-9-7-15(8-10-17)18-11-16(21-24-18)12-19(22)20-13-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRPXELMTNUGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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